molecular formula C11H18F3NO2 B14916129 N-cyclohexyl-3-(2,2,2-trifluoroethoxy)propanamide

N-cyclohexyl-3-(2,2,2-trifluoroethoxy)propanamide

Cat. No.: B14916129
M. Wt: 253.26 g/mol
InChI Key: YXKAKNBGJUNRKF-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(2,2,2-trifluoroethoxy)propanamide is an organic compound characterized by the presence of a cyclohexyl group, a trifluoroethoxy group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(2,2,2-trifluoroethoxy)propanamide typically involves the reaction of cyclohexylamine with 3-(2,2,2-trifluoroethoxy)propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(2,2,2-trifluoroethoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted amides or ethers.

Scientific Research Applications

N-cyclohexyl-3-(2,2,2-trifluoroethoxy)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(2,2,2-trifluoroethoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide
  • N-cyclohexyl-6-(2,2,2-trifluoroethoxy)-3-pyridinecarboxamide

Uniqueness

N-cyclohexyl-3-(2,2,2-trifluoroethoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H18F3NO2

Molecular Weight

253.26 g/mol

IUPAC Name

N-cyclohexyl-3-(2,2,2-trifluoroethoxy)propanamide

InChI

InChI=1S/C11H18F3NO2/c12-11(13,14)8-17-7-6-10(16)15-9-4-2-1-3-5-9/h9H,1-8H2,(H,15,16)

InChI Key

YXKAKNBGJUNRKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCOCC(F)(F)F

Origin of Product

United States

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